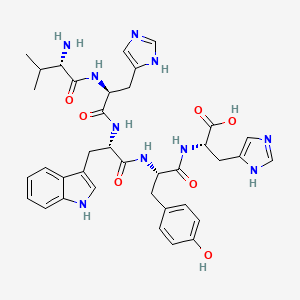![molecular formula C17H29NO4 B14233261 N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide CAS No. 434898-72-3](/img/structure/B14233261.png)
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide can be achieved through the reaction of lauroyl chloride with diglycolamine, followed by the addition of one ethylene oxide to coconut monoethanolamide . This method involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the formulation of various products, including surfactants and detergents .
Wirkmechanismus
The mechanism of action of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide include other n-acyl-alpha amino acids and derivatives, such as N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: this compound is unique due to its specific structure and the presence of the dodecanamide group. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
434898-72-3 |
|---|---|
Molekularformel |
C17H29NO4 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-[(3R)-2,6-dioxooxan-3-yl]dodecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m1/s1 |
InChI-Schlüssel |
HTDNEFOQUKDGBS-CQSZACIVSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1CCC(=O)OC1=O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

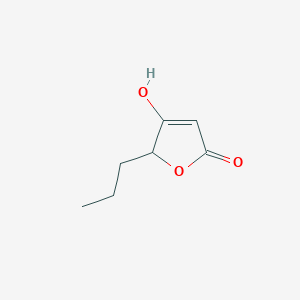
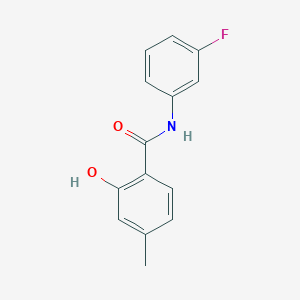
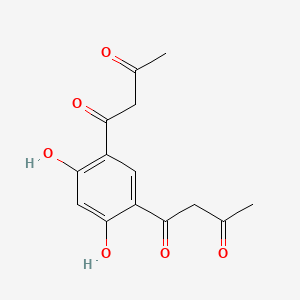


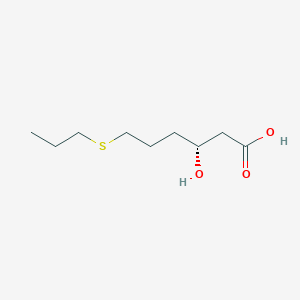
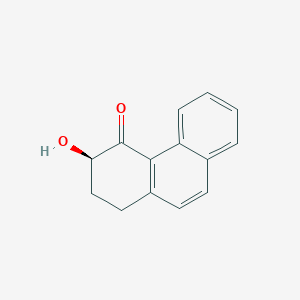
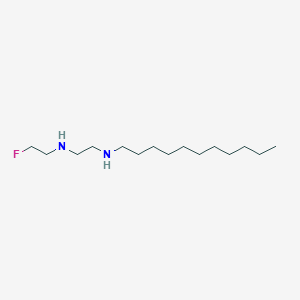
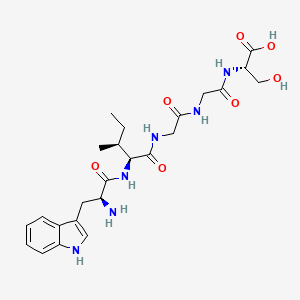
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)
